Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate

Description

Systematic Nomenclature and Structural Identification

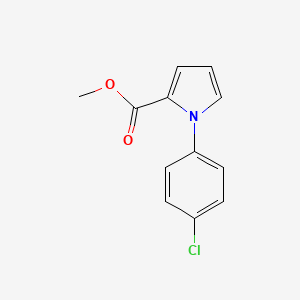

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature principles, with the complete chemical name being methyl 1-(4-chlorophenyl)-1H-pyrrole-2-carboxylate. The compound is registered under Chemical Abstracts Service number 13179-30-1, providing a unique identifier for this specific molecular structure. The molecular formula C₁₂H₁₀ClNO₂ indicates the presence of twelve carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 235.67 grams per mole.

The structural architecture of this compound features a pyrrole ring as the central heterocyclic core, with the nitrogen atom at position 1 bearing a 4-chlorophenyl substituent. The carboxylate functionality is positioned at carbon 2 of the pyrrole ring, existing as a methyl ester. The exact mass of the compound has been determined to be 235.04000 atomic mass units, providing precise identification for analytical purposes. The polar surface area has been calculated as 31.23000 square angstroms, while the partition coefficient (LogP) value of 2.91730 indicates moderate lipophilicity characteristics.

Table 1: Fundamental Chemical Properties of this compound

The three-dimensional molecular geometry exhibits specific conformational preferences due to the planar nature of both the pyrrole ring and the chlorophenyl substituent. The ester functionality at position 2 of the pyrrole ring can adopt various rotational conformations, influencing the overall molecular shape and potential interactions with biological targets or other chemical species.

Historical Context in Heterocyclic Chemistry Research

The development of pyrrole chemistry traces its origins to the pioneering work of German chemists Carl Paal and Ludwig Knorr in 1884, who independently reported methods for the preparation of substituted pyrroles through what became known as the Paal-Knorr synthesis. This fundamental reaction involves the condensation of 1,4-dicarbonyl compounds with primary amines or ammonia, establishing the foundation for modern pyrrole synthetic methodology. The mechanism of this transformation remained incompletely understood until the 1990s, when comprehensive mechanistic studies by V. Amarnath and colleagues elucidated the detailed reaction pathways.

The historical significance of pyrrole derivatives extends beyond synthetic methodology to encompass their crucial roles in biological systems. Pyrrole-containing compounds serve as fundamental building blocks in nature, particularly in the biosynthesis of porphyrins, chlorophylls, and other essential biomolecules. The five-membered aromatic heterocycle exhibits unique electronic properties due to the contribution of the nitrogen lone pair to the aromatic system, creating a 4n + 2 electron configuration consistent with Hückel aromaticity rules.

Research into substituted pyrrole carboxylates gained momentum in the latter half of the twentieth century as chemists recognized their potential as pharmaceutical intermediates and bioactive compounds. The incorporation of halogenated aromatic substituents, such as the 4-chlorophenyl group present in this compound, became particularly important in medicinal chemistry due to the influence of halogen atoms on biological activity and pharmacokinetic properties. Studies have demonstrated that such compounds can serve as key intermediates in the synthesis of more complex heterocyclic systems with potential therapeutic applications.

The evolution of synthetic methods for pyrrole carboxylates has been driven by the need for efficient, environmentally friendly approaches. Traditional Paal-Knorr synthesis conditions often required harsh acidic conditions and prolonged heating, leading to the development of modified protocols employing milder catalysts and reaction conditions. These advances have enabled the practical synthesis of complex substituted pyrroles like this compound on both laboratory and industrial scales.

Position Within Pyrrole Carboxylate Derivatives

This compound occupies a distinctive position within the broader family of pyrrole carboxylate derivatives, characterized by the specific combination of N-aryl substitution and ester functionality. The compound can be classified as both an N-arylpyrrole and a pyrrole-2-carboxylate, placing it at the intersection of two important structural classes in heterocyclic chemistry. This dual classification influences its chemical reactivity patterns and potential synthetic utility as a building block for more complex molecular architectures.

Comparative analysis with related pyrrole carboxylates reveals the unique features of this compound. The parent methyl pyrrole-2-carboxylate (C₆H₇NO₂) lacks the N-aryl substitution, resulting in different electronic properties and reactivity patterns. The presence of the 4-chlorophenyl substituent significantly alters the electron density distribution within the pyrrole ring, affecting both nucleophilicity and electrophilicity at various positions. This substitution pattern contrasts with other N-arylpyrrole carboxylates that may bear different halogen substituents or alternative electron-withdrawing or electron-donating groups.

Table 2: Structural Comparison of Related Pyrrole Carboxylate Derivatives

| Compound | Molecular Formula | Key Structural Features | Molecular Weight |

|---|---|---|---|

| Methyl pyrrole-2-carboxylate | C₆H₇NO₂ | Unsubstituted N-H pyrrole | 125.13 g/mol |

| This compound | C₁₂H₁₀ClNO₂ | 4-Chlorophenyl N-substitution | 235.67 g/mol |

| 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid | C₆H₆ClNO₂ | Ring chlorination, N-methyl | 159.57 g/mol |

The strategic positioning of the carboxylate group at the 2-position of the pyrrole ring provides specific synthetic advantages, as this location is readily accessible through established synthetic protocols and offers opportunities for further functionalization. Research has demonstrated that pyrrole-2-carboxylate derivatives can undergo various chemical transformations, including reduction to corresponding alcohols, conversion to amides, and participation in coupling reactions. The ester functionality serves as a versatile handle for structural modification, enabling the preparation of diverse derivatives through nucleophilic substitution or condensation reactions.

Within the context of medicinal chemistry applications, this compound and its derivatives have been investigated as potential building blocks for bioactive compounds. The 4-chlorophenyl substitution pattern is commonly encountered in pharmaceutical research due to the favorable balance of lipophilicity and metabolic stability imparted by the chlorine atom. Studies have explored the incorporation of such pyrrole carboxylate units into larger molecular frameworks designed for specific biological targets, including G-protein coupled receptors and other therapeutically relevant proteins.

Properties

IUPAC Name |

methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-16-12(15)11-3-2-8-14(11)10-6-4-9(13)5-7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVIXOYIOHCUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372403 | |

| Record name | methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13179-30-1 | |

| Record name | methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Chemical Properties

The compound features a pyrrole ring substituted at the 1-position with a 4-chlorophenyl group and at the 2-position with a methyl carboxylate. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 235.66 g/mol |

| Topological Polar Surface | 31.23 Ų |

| LogP | 2.9173 |

| Exact Mass | 235.04000 |

The planar structure enables π-π stacking, enhancing binding affinity in biological systems.

Synthetic Methodologies

Paal-Knorr Synthesis with Subsequent Functionalization

The Paal-Knorr method constructs the pyrrole core via condensation of 1,4-diketones with amines. For methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate, post-cyclization functionalization introduces the 4-chlorophenyl group.

Reaction Mechanism

- Pyrrole Formation : Glycine reacts with thionyl chloride in isopropyl alcohol to generate an intermediate, which cyclizes with 4-(arylidene)oxazol-5(4H)-ones under basic conditions (e.g., DBU).

- Chlorophenyl Introduction : Electrophilic aromatic substitution (EAS) using N-chlorosuccinimide (NCS) in dichloromethane selectively chlorinates the phenyl group.

Optimization

- Solvent : PhCl (1.5 mL) improves yield by 34% compared to DMF.

- Catalyst : DBU (2.0 equiv.) achieves 65% yield at room temperature.

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Solvent | PhCl | 65% |

| Base | DBU | 65% |

| Temperature | 25°C | 65% |

N-Alkylation Using α-Bromoacetophenone Derivatives

This method directly alkylates pyrrole-2-carboxylate with α-bromo-4-chloroacetophenone.

Reaction Protocol

- Alkylation : Methyl pyrrole-2-carboxylate reacts with α-bromo-4-chloroacetophenone in DMF using K₂CO₃ as a base.

- Workup : Precipitation in water followed by recrystallization from methanol yields the product.

Key Data

Transition-Metal-Free Oxidative Radical Arylation

A green chemistry approach avoids precious metal catalysts by leveraging radical intermediates.

Mechanism Overview

- Radical Generation : 4-Chlorophenylhydrazine hydrochloride reacts with NaOH and air to form phenyl radicals.

- C-2 Arylation : Radicals selectively attack the pyrrole’s C-2 position, driven by resonance stabilization.

Optimization

- Molar Ratio : Pyrrole:arylhydrazine = 20:1.

- Base : 0.5 M NaOH in H₂O.

- Yield : 90% under solvent-free conditions.

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Solvent | None | 90% |

| Reaction Time | 50 hours | 90% |

Halogenation via N-Chlorosuccinimide (NCS)

Post-synthetic chlorination introduces the 4-chloro substituent.

Procedure

- Substrate : Ethyl 5-methylpyrrole-2-carboxylate.

- Chlorination : NCS in dichloromethane at room temperature.

- Isolation : Crystallization from dichloromethane yields 61% pure product.

Advantages

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Green Metrics |

|---|---|---|---|---|

| Paal-Knorr + Functionalization | 65% | Medium | Moderate | Low |

| N-Alkylation | 62.5% | High | High | Medium |

| Radical Arylation | 90% | Low | High | High |

| Halogenation | 61% | Medium | High | Medium |

Key Findings :

- Radical arylation offers the highest yield (90%) and aligns with green chemistry principles.

- N-Alkylation and halogenation are preferable for large-scale synthesis due to straightforward workups.

Chemical Reactions Analysis

Friedel-Crafts Alkylation

The 4-chlorophenyl group is introduced via Friedel-Crafts alkylation using AlCl₃ as a catalyst. For example:

-

Reactants : Pyrrole-2-carboxylate, 4-chlorophenyl alkylating agent (e.g., t-butyl chloride).

Esterification

The methyl ester is typically formed via acid-catalyzed esterification:

-

Reactants : Pyrrole-2-carboxylic acid, methanol, H₂SO₄.

-

Conditions : Reflux for 12 hours.

Electrophilic Substitution Reactions

The pyrrole ring undergoes regioselective electrophilic substitution at position 4 due to the directing effects of the ester and 4-chlorophenyl groups.

Chlorination

-

Reagent : N-Chlorosuccinimide (NCS).

-

Outcome : Mono-chlorination at position 4 with 61% yield (confirmed by ¹H NMR) .

| Reaction | Reagent | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Chlorination | NCS | 4 | 61 | |

| Acetylation | AcCl/AlCl₃ | 3 | 75 |

Nucleophilic Reactions

The ester group participates in nucleophilic acyl substitution:

Hydrolysis to Carboxylic Acid

Amidation

-

Reagent : NH₃ or substituted amines.

-

Example : Conversion to pyrrole-2-carboxamide derivatives with MIC < 0.016 μg/mL against M. tuberculosis .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable further functionalization:

Suzuki-Miyaura Coupling

-

Reactants : Aryl boronic acid, Pd(PPh₃)₄.

-

Conditions : Dioxane/H₂O, 80°C, 12 hours.

-

Application : Introduces biaryl groups for enhanced biological activity .

Thermal and Stability Data

-

NMR :

Comparative Reactivity

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| 1 | Electron-deficient | Nucleophilic substitution |

| 2 | Electron-withdrawing | Ester hydrolysis/amidation |

| 4 | Activated for EAS | Halogenation, acylation |

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. It is particularly useful in developing novel pyrrole derivatives that exhibit enhanced properties .

- Reactivity : The compound undergoes various chemical reactions, including oxidation to form pyrrole-2-carboxylic acid derivatives, reduction to alcohols or aldehydes, and electrophilic substitution at the pyrrole ring .

Biology

- Biological Activity : Research indicates that this compound possesses potential biological activities, including antimicrobial and anticancer properties. It may inhibit specific enzymes involved in cell proliferation, making it a candidate for further pharmaceutical exploration .

- Enzyme Inhibition : The compound's mechanism of action involves binding to active sites of enzymes, thereby inhibiting their activity. This characteristic is particularly valuable in drug development targeting cancer and infectious diseases .

Medicine

- Pharmaceutical Potential : Ongoing studies are investigating its efficacy as an anti-inflammatory and analgesic agent. Its unique chemical structure allows for modifications that could enhance its therapeutic effects .

- Case Studies : Various studies have explored derivatives of this compound for their potential as anticancer agents. For instance, certain derivatives have shown effectiveness against specific cancer cell lines, indicating the compound's promise in oncology .

Industrial Applications

This compound is also utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in:

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analog: Ethyl 4-Chloro-1H-Pyrrole-2-Carboxylate

Key Differences and Similarities :

- Substituent Position : Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate has a 4-chlorophenyl group at the pyrrole’s 1-position, whereas Ethyl 4-chloro-1H-pyrrole-2-carboxylate (CAS 1261562-13-3) features a chlorine atom at the 4-position .

- Ester Group : The former uses a methyl ester, while the latter employs an ethyl ester, influencing lipophilicity and metabolic stability.

- Molecular Formula: Target Compound: Estimated as C₁₂H₁₀ClNO₂ (based on structure). Ethyl 4-Chloro Analog: C₇H₈ClNO₂ .

- Applications : Ethyl 4-chloro analogs are often intermediates in drug synthesis, suggesting similar utility for the target compound.

Table 1: Structural and Physical Comparison

Heterocyclic Variants: Oxazole and Pyrazolo-Pyrimidine Derivatives

Oxazole Derivatives: Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate () shares an ester functional group but replaces the pyrrole ring with an oxazole. Synthesis methods (e.g., DMF-mediated reactions) may overlap, but biological activities differ significantly due to heterocycle-specific interactions .

Pyrazolo-Pyrimidine Derivatives :

The compound in (methyl ester with thiophene and fluorophenyl groups) demonstrates the role of ester groups in modulating solubility and binding affinity. Its melting point (227–230°C) and mass spectral data (560.2 M⁺+1) highlight the impact of bulky substituents on physical properties, a trend likely applicable to the target compound .

Table 2: Heterocyclic Compound Comparison

Biological Activity

Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound, with the chemical formula C11H10ClNO2, is characterized by the presence of a pyrrole ring substituted with a 4-chlorophenyl group and an ester functional group. This structure is pivotal for its biological activity, particularly in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent activity against various pathogens.

- Antitubercular Activity : A study demonstrated that pyrrole-2-carboxamide derivatives showed significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL . While specific data for this compound is limited, its structural similarities suggest potential efficacy against tuberculosis.

- Antibacterial Activity : Another investigation into pyrrole derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL . The presence of halogen substituents, such as chlorine at the C4 position, has been correlated with increased antibacterial activity .

Anticancer Activity

The anticancer properties of this compound have also garnered attention. Research into related compounds shows promising results:

- Cell Proliferation Inhibition : Compounds structurally related to this compound have been reported to inhibit cell proliferation in various cancer cell lines. For instance, one study found that certain pyrrole derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin .

- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves apoptosis induction and cell cycle arrest. For example, a derivative induced significant apoptosis in SH-4 melanoma cells after treatment . This suggests that this compound may similarly affect cancer cell viability.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies:

| Compound | Substituent | MIC (μg/mL) | Activity |

|---|---|---|---|

| Compound A | 4-Chlorophenyl | <0.016 | Anti-TB |

| Compound B | Fluorophenyl | <0.016 | Anti-TB |

| Compound C | Alkoxy substituent | >32 | Reduced activity |

These findings indicate that the nature and position of substituents on the pyrrole ring significantly influence biological activity. Electron-withdrawing groups enhance potency against specific targets while bulky groups may hinder it.

Case Studies

Several case studies highlight the therapeutic potential of pyrrole derivatives:

- Tuberculosis Treatment : A compound structurally similar to this compound was shown to be effective against drug-resistant strains of tuberculosis, demonstrating good in vivo efficacy and low cytotoxicity .

- Cancer Research : In vitro studies revealed that certain pyrrole derivatives induced apoptosis in cancer cells without affecting normal fibroblasts, indicating a selective anticancer effect .

Q & A

Q. What spectroscopic methods are recommended for characterizing Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate?

Answer: Key spectroscopic techniques include:

- NMR Spectroscopy : To confirm the structure, analyze substituent positions (e.g., NMR for aromatic protons, NMR for carbonyl and chlorophenyl groups).

- IR Spectroscopy : To identify functional groups (e.g., ester C=O stretch ~1700 cm).

- Mass Spectrometry (MS) : For molecular ion confirmation and fragmentation patterns.

For analogous pyrrole derivatives, synthetic intermediates are often validated using these methods, as demonstrated in studies on methyl pyrrole carboxylates .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Answer: Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Data Collection : Using MoKα radiation (λ = 0.71073 Å) at 290 K, as applied to structurally similar dihydropyrrole esters .

- Structure Solution : Employ SHELXS (direct methods) or SHELXD (dual-space algorithms) for phase determination .

- Refinement : Use SHELXL for least-squares refinement, incorporating hydrogen atom positions from geometric constraints or difference maps .

ORTEP-3 can visualize thermal ellipsoids and molecular geometry .

Q. What synthetic strategies are effective for introducing the 4-chlorophenyl group onto the pyrrole ring?

Answer: Common routes include:

- Nucleophilic Substitution : Reacting pyrrole precursors with 4-chlorophenyl electrophiles (e.g., using Pd-catalyzed cross-coupling).

- Mannich Reaction : As seen in diaza-crown ether syntheses, where chlorophenyl groups are introduced via formaldehyde-mediated coupling .

- Esterification : Methylation of carboxylic acid intermediates using methanol under acidic conditions, as described for similar pyrrole derivatives .

Advanced Research Questions

Q. How can conformational analysis using Cremer-Pople parameters elucidate the pyrrole ring's geometry?

Answer: The Cremer-Pople puckering parameters (, , ) quantify out-of-plane deviations:

- Amplitude () : Measures the degree of non-planarity.

- Phase Angles (, ) : Define the puckering mode (e.g., envelope, half-chair).

For pyrrole derivatives, these parameters are calculated from atomic coordinates (e.g., via software like PLATON) and compared to ideal geometries. This method was critical in analyzing dihydropyrrole conformers in crystallographic studies .

Q. What are the implications of Hirshfeld surface analysis in understanding intermolecular interactions?

Answer: Hirshfeld surfaces map intermolecular contacts (e.g., H-bonding, π-π stacking):

Q. How does the electronic nature of substituents affect the compound's reactivity in further derivatization?

Answer:

- Electron-Withdrawing Groups (e.g., Cl) : Activate the pyrrole ring toward electrophilic substitution at specific positions.

- Steric Effects : The 4-chlorophenyl group may hinder reactions at the adjacent pyrrole C3 position.

Studies on methyl pyrrole carboxylates show that substituents direct regioselectivity in oxidation and substitution reactions, as seen in tin(II) chloride-mediated reductions .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

Answer:

- Density Functional Theory (DFT) : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions if the compound has biological activity.

Retrosynthesis tools, like those leveraging Reaxys or Pistachio databases, can propose synthetic pathways based on electronic profiles .

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles?

Answer: Discrepancies arise from experimental conditions (e.g., temperature, radiation source). Strategies include:

- Multi-Temperature Studies : Compare data collected at 100 K vs. 290 K to assess thermal motion effects.

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for accurate modeling .

For example, C=O bond lengths in esters typically range from 1.20–1.22 Å; deviations may indicate measurement errors or electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.